Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that features multiple functional groups, including an ester, thiazole, oxadiazole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine ring is introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final compound is assembled through coupling reactions, such as amidation and esterification, under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as esters, into alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways or receptors.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular processes and pathways.
Industrial Applications: Its potential antimicrobial or antifungal properties could be explored for use in agricultural or pharmaceutical industries.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxadiazole and thiazole rings may play a role in binding to specific sites on proteins, while the piperidine ring could influence the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, are known for their antimicrobial and antiviral properties.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which contain oxadiazole rings, are used for their antibacterial and antiprotozoal activities.
Piperidine Derivatives: Compounds like piperine and risperidone, which feature piperidine rings, are known for their diverse pharmacological activities.
Uniqueness
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both oxadiazole and thiazole rings, along with the piperidine moiety, makes it a versatile compound for various applications in medicinal and chemical research.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-4-27-16(26)9-14-11-29-19(20-14)21-15(25)10-24-7-5-13(6-8-24)18-23-22-17(28-18)12(2)3/h11-13H,4-10H2,1-3H3,(H,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNNFWCYWIJVLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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